Compound Description: This compound features a 1-azabicyclo[2.2.2]octan-3-one core, modified with a semicarbazone group at the 3-position and a (1-phenylsulfonyl-1H-indol-3-yl)methylene substituent at the 2-position. The reported crystal structure reveals a Z configuration for the exocyclic double bond. []
Relevance: This compound highlights the potential for functionalization at the 2- and 3-positions of the 1-azabicyclo[2.2.2]octane scaffold, as seen in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The presence of the indole and phenylsulfonyl groups introduces potential for diverse biological activity. []
Compound Description: This compound represents a series of (±)‐3‐aryl‐1‐azabicyclo[2.2.2]octan‐3‐ols studied for their structural properties using NMR and X-ray crystallography. This specific derivative features a 4-methylphenyl group at the 3-position and a hydroxyl group, highlighting substitutions possible on the bicyclic system. []
Relevance: This compound shares the core 1-azabicyclo[2.2.2]octane structure with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The variations at the 3- and 4-positions emphasize the versatility of this scaffold for exploring structure-activity relationships. []
Compound Description: This compound is a racemic azabicyclo[2.2.2]octan-3-ol derivative featuring a (Z)-2-thienylmethylene substituent at the 2-position. The crystal structure reveals the presence of four independent molecules in the asymmetric unit, showcasing conformational flexibility. []
Relevance: The structural similarity to 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline lies in the shared 1-azabicyclo[2.2.2]octane framework. This compound demonstrates the feasibility of introducing heterocyclic substituents, in this case, a thienyl group, at the 2-position. []
Compound Description: This compound is characterized by a 1-azabicyclo[2.2.2]octan-3-one core, with a (Z)-3-hydroxy-4-methoxybenzylidene moiety at the 2-position. The crystal structure confirms the Z configuration of the exocyclic double bond. []
Relevance: Similar to 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, this compound demonstrates the feasibility of modifying the 1-azabicyclo[2.2.2]octane core at the 2-position. The presence of a substituted benzylidene group highlights the potential for introducing diverse aromatic substituents. []
Compound Description: This compound is an analog of the previous compound, featuring a (Z)-4-methoxybenzylidene substituent at the 2-position of the 1-azabicyclo[2.2.2]octan-3-one core. This variation explores the impact of substituent position on the aromatic ring. []
Relevance: This compound further emphasizes the structural diversity possible by modifying the 2-position of the 1-azabicyclo[2.2.2]octane system, as seen in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The methoxy group on the benzylidene moiety offers a point for further structural elaboration. []
Compound Description: This compound features a 1-azabicyclo[2.2.2]octan-3-one core substituted at the 2-position with a (Z)-4-methylbenzylidene moiety. The structure was confirmed by X-ray crystallography, confirming the Z configuration of the double bond. []
Relevance: This compound, along with the previous two entries, showcases a series of structurally related analogs that highlight the versatility of the 1-azabicyclo[2.2.2]octan-3-one scaffold for exploring SAR by modifying the substituent at the 2-position. This relates to the structure of 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, where the substitution is present at the 4-position of the azabicyclo[2.2.2]octane core. []
Compound Description: This compound is synthesized from 4-piperidinecarboxylic acid and exhibits a 1-azabicyclo[2.2.2]octan-3-one core. The key structural feature is the presence of two hydroxymethyl groups at the 2-position, potentially influencing its chemical and biological properties. []
Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline has a substituent at the 4-position, this compound demonstrates the possibility of incorporating polar substituents, like hydroxymethyl groups, at different positions on the 1-azabicyclo[2.2.2]octane scaffold, potentially leading to different pharmacological profiles. []
Compound Description: This compound features a bicyclic OP(OCH2)3C cage system fused to the 1-azabicyclo[2.2.2]octane core. The presence of the phosphate group and the 4-methylbenzenesulfonate ester introduces distinct chemical properties compared to other related compounds. []
Relevance: This compound highlights the potential for creating complex heterocyclic systems incorporating the 1-azabicyclo[2.2.2]octane framework, further expanding the structural diversity possible from this scaffold, as seen with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. []
Compound Description: This compound incorporates both indole and phenylsulfonyl moieties, similar to a previously discussed compound. It features a 1-azabicyclo[2.2.2]octan-3-one core substituted at the 2-position with a (Z)-[1-(4-methylphenylsulfonyl)-1H-indol-3-yl]methylene group. []
Relevance: The structural similarities with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline lie in the shared 1-azabicyclo[2.2.2]octane framework. This compound emphasizes the possibility of introducing bulky and structurally complex substituents at the 2-position, which could significantly impact its interactions with biological targets. []
Compound Description: This compound, derived from Quincorine, features a 1-azabicyclo[2.2.2]octan-5-one core with a bromomethyl group at the 2-position and three stereogenic centers. It represents a chiral building block for further synthetic elaborations. []
Relevance: This compound shares the core 1-azabicyclo[2.2.2]octane structure with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The presence of the bromomethyl group introduces a synthetic handle for further functionalization, highlighting the potential for diverse modifications on this scaffold. []
Compound Description: This compound is another example of a 1-azabicyclo[2.2.2]octan-3-one derivative with a (Z)-3-methoxybenzylidene moiety at the 2-position. Its crystal structure reveals two independent molecules, each with distinct conformations of the methoxybenzylidene group. []
Relevance: This compound, along with other benzylidene derivatives discussed, underscores the structural diversity achievable by modifying the 2-position of the 1-azabicyclo[2.2.2]octane system, much like the 4-position substitution in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This highlights the potential for fine-tuning physicochemical properties through subtle structural changes. []
Compound Description: This compound is characterized by a 1-azabicyclo[2.2.2]octan-3-one core with a (Z)-2-(1-benzyl-5-nitro-1H-indol-3-yl)methylene substituent. The crystal structure reveals the Z configuration of the double bond and the planar nature of the indole ring system. []
Relevance: The presence of both the indole and nitro groups in this compound, in addition to the 1-azabicyclo[2.2.2]octane system present in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, offers potential for interesting biological activities and highlights the possibility of incorporating a diverse range of substituents on the bicyclic core. []
Compound Description: PNU-282987, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, features a 1-azabicyclo[2.2.2]octane core directly linked to a 4-chlorobenzamide moiety at the 3-position. It exhibits therapeutic potential for schizophrenia by modulating GABAergic neurotransmission and improving sensory gating deficits. [, ]
Relevance: PNU-282987 emphasizes the importance of the 1-azabicyclo[2.2.2]octane scaffold, also present in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, in developing pharmacologically active compounds. The direct attachment of the benzamide at the 3-position, instead of through a linker, highlights different approaches to modifying the core structure. [, ]
Compound Description: This compound served as a precursor for radioiodinated derivatives designed as potential muscarinic receptor imaging agents. It features a 1-azabicyclo[2.2.2]octane moiety linked to an α-hydroxy-α-(4-iodophenyl)-α-phenylacetate group through the nitrogen atom at the 3-position. []
Relevance: This compound demonstrates the versatility of the 1-azabicyclo[2.2.2]octane scaffold, present in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, for developing radiopharmaceuticals. The incorporation of iodine and the ester linkage highlights potential modifications for imaging and targeted delivery. []
(R)-(−)-1-Azabicyclo[2.2.2]Oct-3-yl-(R)-(+)-α-Hydroxy-α-(4-[125I]Iodophenyl)-α-Phenyl Acetate and (R)-(−)-1-Azabicyclo[2.2.2]Oct-3-Yl-(S)-(−)-α-hydroxy-α-(4-[125I]iodophenyl)-α-phenyl acetate
Compound Description: These two compounds are radioiodinated stereoisomers designed as potential radiopharmaceuticals targeting muscarinic acetylcholine receptors (MAcChR). They feature a 1-azabicyclo[2.2.2]octane moiety linked to an α-hydroxy-α-(4-[125I]iodophenyl)-α-phenylacetate group at the 3-position. [, ]
Relevance: These compounds further emphasize the utility of the 1-azabicyclo[2.2.2]octane core, shared with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, in developing targeted imaging agents. The different stereoisomers highlight the importance of stereochemistry in modulating pharmacological activity. [, ]
Compound Description: This compound is a functionally selective muscarinic agonist. It features a 1-azabicyclo[2.2.2]octane core directly linked to a 6-chloropyrazin-2-yl moiety at the 3-position. []
Relevance: This compound showcases the pharmacological potential of directly attaching heterocycles to the 1-azabicyclo[2.2.2]octane scaffold, similar to the phenyl group in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The use of a chloropyrazine instead of chlorobenzene provides insights into the structure-activity relationship of muscarinic agonists. []
Compound Description: SK-946, under investigation for Alzheimer’s disease treatment, exhibits high selectivity for the muscarinic M1 receptor. It features a 2-nitroaniline group connected to a 1-azabicyclo[3.3.0]octane ring through an ethylamine linker. It shows promise in increasing inositol phosphate production and improving cognitive deficits. []
Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline contains a 1-azabicyclo[2.2.2]octane system, SK-946 incorporates a 1-azabicyclo[3.3.0]octane moiety. This difference in the bicyclic system provides insights into the structure-activity relationship of muscarinic ligands and highlights the impact of ring size on pharmacological activity. []
Compound Description: This compound and its enantiomers were investigated for their serotonin 5-HT4 receptor agonistic activity. It features a 1-azabicyclo[3.3.0]octane ring linked to a substituted benzofuran carboxamide through an ethylamine linker. The (S)-(-) enantiomer displayed higher activity than its counterpart. []
Relevance: Similar to SK-946, this compound features a 1-azabicyclo[3.3.0]octane moiety, differing from the 1-azabicyclo[2.2.2]octane core in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This difference highlights the impact of ring size variations on receptor binding and activity profiles. []
Compound Description: This compound exhibits high affinity and selectivity for the muscarinic M1 receptor. It features a 1-azabicyclo[3.3.0]octane ring linked to a 4-nitronaphthalene moiety through a methylamino bridge. It demonstrates potential in improving cognitive function in scopolamine-induced mice. []
Relevance: Similar to the previous two compounds, this compound features a 1-azabicyclo[3.3.0]octane moiety, contrasting with the 1-azabicyclo[2.2.2]octane system in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This comparison emphasizes the significance of the bicyclic system in determining receptor selectivity and pharmacological activity. []
6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane and 3-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.1]heptane and 3-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane
Compound Description: These compounds represent a series of azabicycloalkanes investigated as muscarinic ligands. They feature different bicyclic ring systems, namely [3.2.1], [2.2.1], and [2.2.2], each substituted with a 3-propylthio-1,2,5-thiadiazol-4-yl group. These compounds were synthesized as stereoisomers and exhibited varying affinities for muscarinic receptors. []
Relevance: This series of compounds, particularly the 3-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane analogs, share the same bicyclic core as 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This comparison emphasizes the importance of substituent effects and stereochemistry in modulating the activity and selectivity profiles of compounds with this core structure. []
Compound Description: This compound, designed as a potential antiprotozoal agent, exhibits remarkable in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. It features a 2-azabicyclo[3.2.2]nonane scaffold with two phenyl groups at the 7- and 8-positions and a dimethylamino substituent at the 5-position. []
Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline incorporates a 1-azabicyclo[2.2.2]octane system, this compound features a 2-azabicyclo[3.2.2]nonane core. This structural difference, specifically the expanded ring size and the different nitrogen position, provides insights into the influence of these modifications on antiprotozoal activity. []
Compound Description: PZ-1150 is a potent 5‐HT7 receptor antagonist with antidepressant and anxiolytic properties. It contains an 8-azabicyclo[3.2.1]octane moiety linked to a substituted benzenesulfonamide through a propoxyphenethyl chain. Its metabolic pathways were investigated in various models. []
Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline features a 1-azabicyclo[2.2.2]octane core, PZ-1150 incorporates an 8-azabicyclo[3.2.1]octane moiety. This difference highlights the impact of ring size and nitrogen position on the pharmacological properties of these bicyclic systems. []
(1'S,3'R,4'S)-N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (20) and (1'S,3'R,4'S)-N-(7-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (21)
Compound Description: These compounds are α7 nicotinic acetylcholine receptor (nAChR) partial agonists that demonstrate cognitive-enhancing effects in rodents. They feature a 1-azabicyclo[2.2.2]octane core incorporated into a spiroimidate system with a fused pyrrolotriazine ring. []
Relevance: These compounds emphasize the significance of the 1-azabicyclo[2.2.2]octane system, shared with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, in developing compounds targeting the central nervous system. The incorporation of the spiroimidate and pyrrolotriazine moieties highlights the possibility for creating structurally diverse and potent ligands. []
Compound Description: MHV370 is a TLR7/8 antagonist under investigation for treating systemic autoimmune diseases like Sjögren’s syndrome and systemic lupus erythematosus. It features a bicyclo[2.2.2]octane moiety connected to a complex morpholine-3-carboxamide derivative incorporating pyrazolopyridine rings. []
Relevance: MHV370 shares the bicyclo[2.2.2]octane core with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, highlighting the versatility of this structural motif in medicinal chemistry. The compound's complex structure and biological activity showcase the potential for developing novel therapeutics based on this scaffold. []
Properties
CAS Number
160132-43-4
Product Name
4-{1-azabicyclo[2.2.2]octan-4-yl}aniline
Molecular Formula
C13H18N2
Molecular Weight
202.3
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.